5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid
CAS No.:
Cat. No.: VC18109020
Molecular Formula: C6H3BrN2O2S
Molecular Weight: 247.07 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid -](/images/structure/VC18109020.png)
Specification
Molecular Formula | C6H3BrN2O2S |
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Molecular Weight | 247.07 g/mol |
IUPAC Name | 5-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid |
Standard InChI | InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11) |
Standard InChI Key | ANMCFWAAEKLQEO-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC2=C(N=C(N21)Br)C(=O)O |
Introduction
Chemical Identity and Structural Analysis of Brominated Imidazothiazole Carboxylic Acids
Core Structural Features
Brominated imidazothiazole carboxylic acids are heterocyclic compounds featuring:
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A fused bicyclic system combining imidazole and thiazole rings.
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A carboxylic acid group at position 7.
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A bromine substituent at varying positions (2, 3, or 5).
The IUPAC naming convention depends on ring fusion and substituent placement. For example:
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2-Bromoimidazo[4,3-b] thiazole-7-carboxylic acid (CAS 901122-45-0) has bromine at position 2 .
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3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS 1352898-75-9) has bromine at position 3 .
Table 1: Key Identifiers of Structural Analogues
Spectroscopic and Computational Data
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2-Bromo derivative: The InChI key (MZUGTYNTVCMQLF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
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3-Bromo derivative: Characterized by InChI key RNEYOIXXGCGPSC-UHFFFAOYSA-N and a computed PubChem CID (71748501) .
Synthesis Pathways for Brominated Imidazothiazole Carboxylic Acids
Hydrolysis of Ethyl Esters
A high-yield route to 2-bromoimidazo[4,3-b][1, thiazole-7-carboxylic acid involves alkaline hydrolysis of its ethyl ester precursor:
Steps:
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Reaction: Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate + KOH (2M aqueous) in methanol (20°C, 18 h) .
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Acidification: Neutralization with HCl precipitates the carboxylic acid (quantitative yield) .
Table 2: Synthetic Conditions and Outcomes
Parameter | Details |
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Starting Material | Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate |
Base | Potassium hydroxide (2M aqueous) |
Solvent | Methanol |
Reaction Time | 18 hours |
Yield | 100% |
Key Reference | EP1840129 (2007) |
Alternative Bromination Strategies
While direct bromination methods for the 5-position are unreported, electrophilic bromination of imidazothiazole precursors may be feasible, analogous to known procedures for 2- and 3-bromo derivatives .
Physicochemical Properties and Stability
Thermal and pH Stability
Both analogues decompose upon prolonged exposure to extremes of pH or temperature, necessitating controlled storage conditions .
Hazard Statement | Risk Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory tract irritation |
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